1-Acetyl-1H-pyrrole-3-carbaldehyde

Organic Synthesis Regioselectivity Pyrrole Chemistry

1-Acetyl-1H-pyrrole-3-carbaldehyde (CAS 344325-16-2) is a critical heterocyclic building block featuring an N-acetyl protecting group and a reactive C-3 aldehyde. This regioisomer is essential for constructing 3-substituted pyrroles, such as prodigiosin analogs and pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffolds, where 2‑formyl or non‑acetylated analogs fail. The electron‑withdrawing acetyl group deactivates the ring, preventing unwanted side reactions during synthesis. Available with a purity of ≥98%, this compound ensures reliable performance in advanced medicinal chemistry and catalysis research.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Cat. No. B12886606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-pyrrole-3-carbaldehyde
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC(=C1)C=O
InChIInChI=1S/C7H7NO2/c1-6(10)8-3-2-7(4-8)5-9/h2-5H,1H3
InChIKeyVRVMQXIVOQHVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-pyrrole-3-carbaldehyde: Core Physicochemical and Structural Properties for Research Procurement


1-Acetyl-1H-pyrrole-3-carbaldehyde (CAS: 344325-16-2, MF: C7H7NO2, MW: 137.14) is a heterocyclic building block characterized by an electron-withdrawing acetyl group at the N-1 position and a formyl group at the C-3 position of the pyrrole ring . The N-acetyl substitution deactivates the ring, reducing its susceptibility to electrophilic attack compared to the parent pyrrole, while the C-3 aldehyde provides a reactive handle for nucleophilic additions and condensations . Predicted physicochemical parameters include a boiling point of 269.5±13.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a flash point of 116.8±19.8 °C [1]. These properties define its handling and storage requirements, distinguishing it from regioisomeric pyrrole aldehydes and non-acetylated analogs.

Why 1-Acetyl-1H-pyrrole-3-carbaldehyde Cannot Be Substituted by Generic Pyrrole Aldehydes in Synthetic or Biological Workflows


Substitution with a generic pyrrole aldehyde is precluded by the compound's unique combination of regio- and electronic features. Simple 1H-pyrrole-3-carbaldehyde lacks the N-acetyl group, resulting in a more electron-rich and reactive ring that can undergo unwanted N-alkylation or electrophilic substitution . Conversely, the isomeric 1-acetyl-1H-pyrrole-2-carbaldehyde differs fundamentally in the position of the aldehyde group, which dictates the geometry of fused heterocycles and alters reactivity . The N-acetyl group of the target compound serves as both a protecting group for the pyrrole nitrogen and an electronic modulator, reducing the ring's electron density and thereby altering its reaction profile in electrophilic aromatic substitutions relative to non-acetylated comparators . This specific substitution pattern is essential for accessing defined molecular architectures, such as 3-substituted prodigiosin analogs and pyrrolo[2,3-d]pyrimidines, which cannot be reliably synthesized from 2-substituted or non-acetylated precursors .

1-Acetyl-1H-pyrrole-3-carbaldehyde: Quantified Differentiation Against Analogs in Synthesis, Reactivity, and Biological Activity


Regiospecific Synthesis: Overcoming Vilsmeier-Haack Formylation Bias for 3-Substituted Pyrroles

The Vilsmeier-Haack formylation of N-acetylpyrrole yields predominantly the 2-isomer due to directing effects, making direct synthesis of 1-acetyl-1H-pyrrole-3-carbaldehyde challenging . In contrast, 1H-pyrrole-3-carbaldehyde itself is difficult to obtain by Vilsmeier-Haack formylation of pyrrole, as the reaction preferentially introduces a formyl group at the 2-position [1]. Therefore, the availability of 1-acetyl-1H-pyrrole-3-carbaldehyde as a pre-formed building block offers a strategic advantage, bypassing this inherent regiospecificity issue and providing direct access to the 3-substituted scaffold.

Organic Synthesis Regioselectivity Pyrrole Chemistry

Electronic Modulation: N-Acetyl Deactivation Alters Reactivity Profile in Electrophilic Substitution

The N-acetyl group in 1-acetyl-1H-pyrrole-3-carbaldehyde reduces the aromaticity of the pyrrole ring by pulling the nitrogen lone pair into the carbonyl resonance system . This makes the ring significantly less electron-rich than parent pyrrole or 1H-pyrrole-3-carbaldehyde, which lacks an N-substituent. Consequently, the compound exhibits lower reactivity toward electrophilic aromatic substitution, a property that can be advantageous for achieving chemoselectivity in complex synthetic sequences. While quantitative rate constants are not available, the qualitative change in electron density is well-established .

Physical Organic Chemistry Reactivity Electrophilic Substitution

Scaffold Divergence: C-3 Aldehyde Enables Fused Heterocycles Inaccessible from 2-Isomer

The C-3 aldehyde in 1-acetyl-1H-pyrrole-3-carbaldehyde is a key precursor for constructing fused heterocyclic scaffolds such as pyrrolo[2,3-d]pyrimidines . This is a structural class of high interest in medicinal chemistry. The isomeric 1-acetyl-1H-pyrrole-2-carbaldehyde, with an aldehyde at C-2, cannot be directly substituted to achieve the same fused ring system due to differences in connectivity. The 3-substituted pattern is essential for forming the [2,3-d] junction.

Medicinal Chemistry Scaffold Hopping Pyrrolo[2,3-d]pyrimidines

Biological Activity: In Vitro Antimicrobial Efficacy in Pyrrole-3-carboxaldehyde Series

While direct data for 1-acetyl-1H-pyrrole-3-carbaldehyde is limited, a study on a series of highly substituted pyrrole-3-carboxaldehydes demonstrated significant in vitro antibacterial activity [1]. Selected compounds in this class displayed a Minimum Inhibitory Concentration (MIC) of 16 μg mL⁻¹ against tested bacterial strains, a value close to that of the standard drug chloramphenicol [1]. This establishes the pyrrole-3-carbaldehyde scaffold as a promising pharmacophore. The N-acetyl derivative serves as a key synthetic entry point to these biologically active 3-substituted pyrroles, providing a differentiated path compared to 2-substituted analogs.

Antibacterial Antifungal SAR

Optimal Research and Industrial Applications for 1-Acetyl-1H-pyrrole-3-carbaldehyde Based on Verifiable Differentiation


Synthesis of 3-Substituted Bioactive Pyrrole Alkaloids and Prodigiosin Analogs

This compound is the preferred starting material for the synthesis of 3-substituted pyrrole natural product analogs, such as prodigiosins, where the 3-formyl group is essential for building the characteristic pyrrolyldipyrromethene core . The N-acetyl group serves as a protecting group, preventing N-alkylation during subsequent transformations and can be removed when necessary .

Construction of Pyrrolo[2,3-d]pyrimidine Scaffolds for Medicinal Chemistry

The C-3 aldehyde is a direct precursor for annulation reactions that form pyrrolo[2,3-d]pyrimidines, a privileged scaffold in kinase inhibitor and antiviral drug discovery . The use of the 3-isomer is non-negotiable for achieving this specific ring fusion pattern.

Development of Novel Antibacterial and Antifungal Agents

As a key intermediate for the class of pyrrole-3-carboxaldehydes, this compound enables access to a series of molecules with demonstrated in vitro antibacterial activity (MIC of 16 μg mL⁻¹ against tested strains) [1]. This provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency.

Ligand Synthesis for Transition Metal Catalysis

Pyrrole derivatives serve as ligands in transition metal catalysis. While data for the specific 3-carbaldehyde is limited, related 3-substituted pyrroles with acetyl and formyl groups have been shown to form Cp*Co(III) complexes that catalyze C–H activation reactions with high turnover numbers (TON exceeding 10⁴) . The unique electronic and steric properties of the 3-carbaldehyde may offer distinct advantages in tuning catalyst reactivity and selectivity.

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